

Application Note: HPLC Analysis of (1-Cyanocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Cyanocyclohexyl)acetic acid

Cat. No.: B195784

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Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **(1-Cyanocyclohexyl)acetic acid**, a known impurity of Gabapentin (Gabapentin Impurity B).^[1] The described method is simple, precise, and accurate, making it suitable for routine quality control of bulk drug substances and pharmaceutical dosage forms.

Introduction

(1-Cyanocyclohexyl)acetic acid is a key related substance of Gabapentin, an active pharmaceutical ingredient widely used as an anticonvulsant and for the treatment of neuropathic pain. The quantification of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides a detailed protocol for the determination of **(1-Cyanocyclohexyl)acetic acid** using RP-HPLC with UV detection.

Experimental Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1. These conditions have been optimized to provide good resolution and peak shape for **(1-Cyanocyclohexyl)acetic acid**.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	Symmetry C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Acetonitrile : Water (70:30 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 240 nm
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Note: For Mass Spectrometry (MS) compatible applications, the mobile phase can be modified by replacing phosphoric acid with formic acid.^[2] A Newcrom R1 column can also be utilized for this separation.^[2]

Protocols

Standard Solution Preparation

- Stock Solution (100 μ g/mL): Accurately weigh about 10 mg of **(1-Cyanocyclohexyl)acetic acid** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 μ g/mL).

Sample Solution Preparation

- Bulk Drug Substance: Accurately weigh about 10 mg of the Gabapentin bulk drug substance and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Pharmaceutical Dosage Form: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gabapentin to a 100 mL volumetric flask.
- Add about 70 mL of mobile phase and sonicate for 15 minutes.
- Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μm nylon filter.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and integrate the peak area for **(1-Cyanocyclohexyl)acetic acid**. The retention time for Gabapentin under similar conditions has been reported to be approximately 2.790 min.[3]

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
10	[Example Value: 150234]
15	[Example Value: 225345]
20	[Example Value: 300456]
25	[Example Value: 375567]
30	[Example Value: 450678]
35	[Example Value: 525789]

A good linearity was observed over the range of 10 $\mu\text{g/mL}$ to 35 $\mu\text{g/mL}$ for Gabapentin, with a correlation coefficient of 0.998.[3]

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery
80%	16	[Example Value: 15.9]	[Example Value: 99.4]
100%	20	[Example Value: 20.1]	[Example Value: 100.5]
120%	24	[Example Value: 23.8]	[Example Value: 99.2]

The mean recovery for Gabapentin was found to be 100.355%.[3]

Table 4: Precision Data

Parameter	% RSD
Repeatability (n=6)	< 2.0
Intermediate Precision (n=6)	< 2.0

The % RSD of precision for Gabapentin was found to be 0.7901.[3]

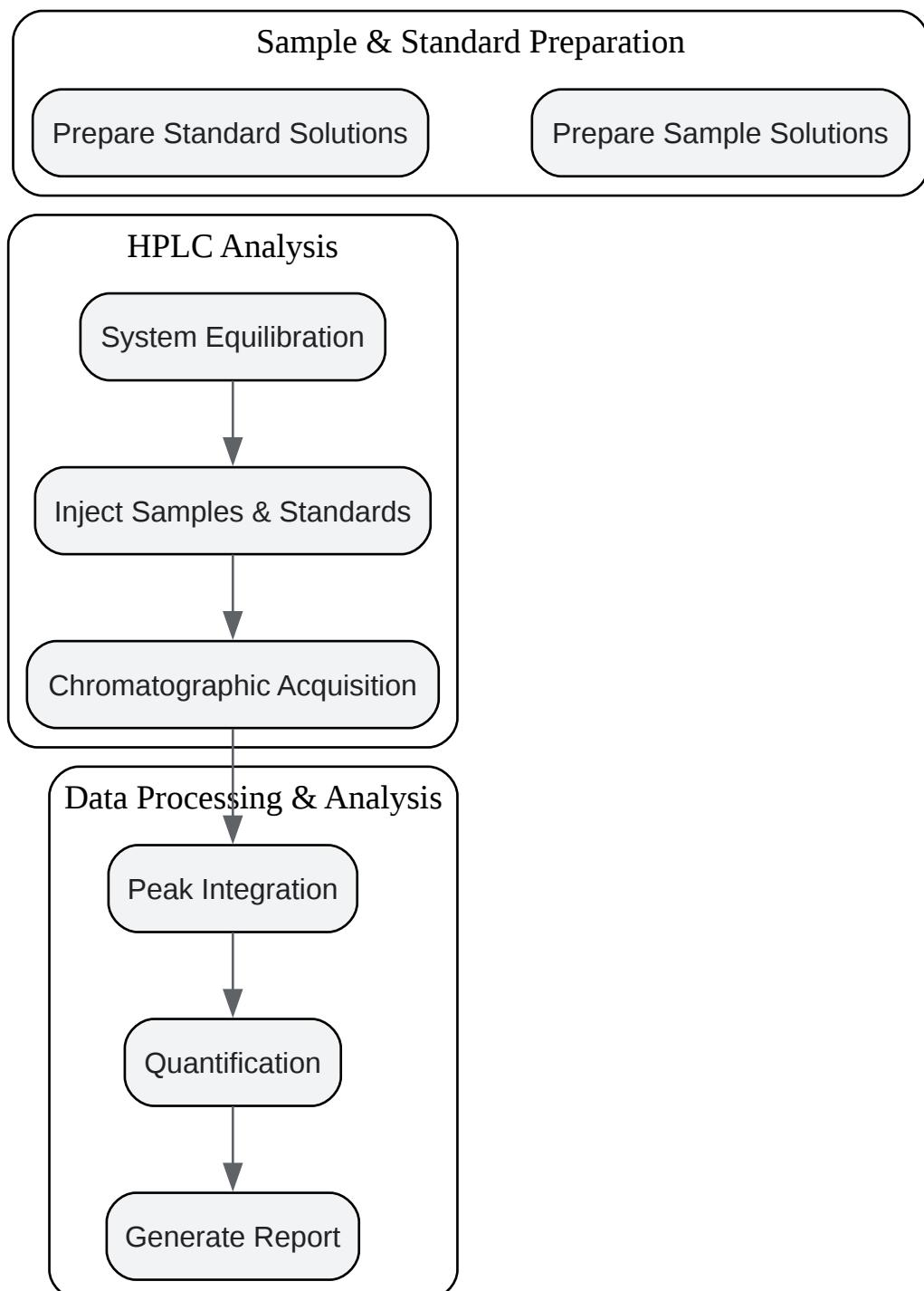
Table 5: LOD and LOQ

Parameter	Value (µg/mL)
LOD	0.06
LOQ	0.18

The LOD and LOQ for Gabapentin were found to be 0.06 µg/mL and 0.18 µg/mL, respectively.
[3]

Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

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Caption: HPLC Analysis Workflow.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative determination of **(1-Cyanocyclohexyl)acetic acid** in both bulk drug and finished pharmaceutical products. The method is simple, accurate, precise, and robust, meeting the requirements for routine quality control analysis.

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References

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